1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring and a dimethylamino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the dimethylamino group. The pyrrolidine ring is then constructed through cyclization reactions. The final step involves the formation of the ethanone group through acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction yields alcohols .
Scientific Research Applications
1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Pyridine derivatives: Compounds such as 3-(dimethylamino)pyridine and 2-aminopyridine are structurally related
Uniqueness
1-(2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the combination of the pyrrolidine and pyridine rings with a dimethylamino group. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[2-[2-(dimethylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-10(17)16-9-5-7-12(16)11-6-4-8-14-13(11)15(2)3/h4,6,8,12H,5,7,9H2,1-3H3 |
InChI Key |
SDYBDQQUPGYJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=C(N=CC=C2)N(C)C |
Origin of Product |
United States |
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